molecular formula C10H17ClN2O2S2 B3239393 N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride CAS No. 1420888-81-8

N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride

Cat. No. B3239393
CAS RN: 1420888-81-8
M. Wt: 296.8 g/mol
InChI Key: STJGFBBQIVYONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride, also known as TAK-063, is a novel compound that has been developed for potential use in the treatment of various psychiatric disorders. TAK-063 is a selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride works by inhibiting the reuptake of glycine, which is an important co-agonist of the NMDA receptor. By increasing the availability of glycine, N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride enhances NMDA receptor function, leading to improved neurotransmission and synaptic plasticity. This mechanism of action has been shown to have potential therapeutic benefits in various psychiatric disorders.
Biochemical and Physiological Effects
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has been shown to have several biochemical and physiological effects in preclinical models. These include increased NMDA receptor function, enhanced synaptic plasticity, and improved cognitive function. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has several advantages for use in lab experiments. It is a highly selective and potent GlyT1 inhibitor, which allows for precise manipulation of glycine levels in the brain. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in both in vitro and in vivo experiments. However, N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has some limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride. One area of interest is the use of the compound in combination with other drugs for the treatment of psychiatric disorders. Another area of interest is the development of new GlyT1 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride and its potential therapeutic benefits in various psychiatric disorders.
Conclusion
In conclusion, N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride is a novel compound with potential therapeutic benefits in the treatment of various psychiatric disorders. The compound works by inhibiting the reuptake of glycine, which enhances NMDA receptor function and improves neurotransmission and synaptic plasticity. N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has several advantages for use in lab experiments, but also has some limitations that need to be carefully considered. Further research is needed to fully understand the potential of N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride for the treatment of psychiatric disorders.

Scientific Research Applications

N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has been extensively studied in preclinical models for its potential use in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. The compound has shown promising results in animal models of these disorders, and several clinical trials have been conducted to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2.ClH/c1-12(8-9-4-5-11-7-9)16(13,14)10-3-2-6-15-10;/h2-3,6,9,11H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJGFBBQIVYONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride

CAS RN

1420888-81-8
Record name 2-Thiophenesulfonamide, N-methyl-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420888-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 2
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 3
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 5
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 6
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.